1-Bromo-3,3-dimethyl-1-butene
Description
1-Bromo-3,3-dimethyl-1-butene (C₆H₁₁Br) is an aliphatic bromoalkene characterized by a four-carbon chain with a bromine atom at position 1, two methyl groups at position 3, and a double bond between carbons 1 and 2. This structure confers reactivity typical of alkenes and alkyl bromides, making it valuable in synthesis, particularly in elimination and addition reactions.
Properties
Molecular Formula |
C6H11Br |
|---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(E)-1-bromo-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4+ |
InChI Key |
OPBXPQWSUBEPEK-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/Br |
Canonical SMILES |
CC(C)(C)C=CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-dimethyl-1-butene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. This reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 3,3-dimethyl-1-butene is treated with hydrogen bromide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the process and improve yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Hydrogen Bromide (HBr): Used in the initial synthesis of the compound.
Sodium Hydroxide (NaOH): Employed in substitution reactions to form alcohols.
Halogens (e.g., Br2, Cl2): Used in addition reactions to form dihalogenated products.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution reactions.
Dihalogenated Compounds: Formed through addition reactions with halogens.
Scientific Research Applications
1-Bromo-3,3-dimethyl-1-butene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3-dimethyl-1-butene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the addition of hydrogen bromide, the double bond is protonated to form a carbocation, which is then attacked by the bromide ion to form the final product . This mechanism highlights the compound’s reactivity and its ability to undergo various transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Isomers and Saturated Analogues
- 3,3-Dimethyl-1-butene (C₆H₁₀): Structure: Lacks the bromine substituent, sharing only the 3,3-dimethyl-1-butene backbone. Reactivity: Primarily undergoes alkene-specific reactions (e.g., hydrogenation, polymerization). Evidence highlights its use in isomerization studies and radiolysis product analysis .
- 1-Bromo-3,3-dimethylbutane (C₆H₁₃Br; CAS 1647-23-0): Structure: Saturated analog with bromine at position 1. Reactivity: Predominantly participates in SN2 substitutions due to its primary alkyl bromide nature. No double bond limits addition reactions . Boiling Point: Expected to be higher than the unsaturated 1-bromo-3,3-dimethyl-1-butene due to increased molecular weight and lack of planar geometry.
2.2 Halogenated Derivatives
- 1,2-Dibromo-3,3-dimethyl-1-butene (C₆H₁₀Br₂; CAS 99584-95-9): Structure: Additional bromine at position 2. Reactivity: Enhanced electrophilicity facilitates dihalide elimination (e.g., forming alkynes) or tandem substitution. Safety: Classified as hazardous, requiring strict handling protocols . Physical Properties: Higher molecular weight (257.96 g/mol) suggests elevated boiling point compared to the monobromo compound.
1-Chloro-4-diazo-2,3-dimethyl-1-butene (C₆H₈ClN₂):
2.3 Fluorinated and Aromatic Bromides
1-Bromo-3,3,3-trifluoropropene (C₃H₂BrF₃):
- 1-Bromo-3,5-dimethylbenzene (C₈H₉Br): Structure: Aromatic bromide with methyl groups. Reactivity: Undergoes Ullmann or Suzuki couplings (e.g., in PEG/dioxane systems with Pd catalysts). Heterogeneous separation via CO₂ pressure noted in ether and phenol syntheses . Key Contrast: Aromatic vs. aliphatic bromides differ markedly in resonance stabilization and reaction pathways.
Data Table: Key Properties and Reactivity
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Key Reactivity |
|---|---|---|---|---|
| This compound | Not specified | C₆H₁₁Br | Estimated 120-140* | Elimination (alkyne formation), electrophilic addition |
| 3,3-Dimethyl-1-butene | 107-39-1 | C₆H₁₀ | ~90-95 | Hydrogenation, polymerization |
| 1-Bromo-3,3-dimethylbutane | 1647-23-0 | C₆H₁₃Br | ~150-160 | SN2 substitution, nucleophilic displacement |
| 1,2-Dibromo-3,3-dimethyl-1-butene | 99584-95-9 | C₆H₁₀Br₂ | >160 | Dihalide elimination, hazardous decomposition |
| 1-Bromo-3,3,3-trifluoropropene | Not specified | C₃H₂BrF₃ | 40 | Stabilized addition reactions, low boiling point |
*Estimated based on homologous series trends.
Biological Activity
1-Bromo-3,3-dimethyl-1-butene (CAS No. 1647-23-0) is an organic compound characterized by its brominated alkene structure. It has garnered interest in various fields including organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
This compound has the molecular formula C6H13Br and a molecular weight of 165.07 g/mol. Its structure includes a bromo substituent on a branched alkene, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H13Br |
| Molecular Weight | 165.07 g/mol |
| Boiling Point | Not available |
| Solubility | 0.357 mg/ml |
| Lipinski's Rule | 0.0 |
Mechanism of Biological Activity
The biological activity of this compound primarily arises from its electrophilic nature, which allows it to react with nucleophiles in biological systems. The compound can undergo various reactions such as:
- Electrophilic Addition : The bromine atom can participate in electrophilic addition reactions with nucleophiles, leading to the formation of more complex molecules.
- Radical Reactions : Under certain conditions, it can generate free radicals that may interact with cellular components, potentially leading to oxidative stress.
Case Study: Clastogenic Activity
Research has indicated that this compound exhibits clastogenic activity in vitro. Clastogenic agents are known to cause breaks in chromosomes, leading to genetic mutations. A study demonstrated that this compound induced chromosomal aberrations in cultured mammalian cells, suggesting potential genotoxic effects .
Toxicological Profile
The toxicological assessment of this compound reveals several key points:
- Skin Permeation : The log Kp value for skin permeation is -5.13 cm/s, indicating low permeability through the skin barrier.
- Bioavailability : The compound has a bioavailability score of 0.55, suggesting moderate absorption when introduced into biological systems.
- Safety Classification : It is classified as a dangerous substance due to its potential harmful effects on human health.
Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to quantify this effect.
- Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
